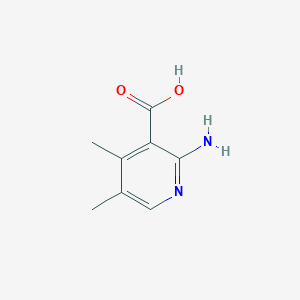

2-Amino-4,5-dimethylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMDLPDLKBEVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601879 | |

| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111108-40-8 | |

| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylnicotinic Acid: A Predictive Approach

Notice to the Reader: The following technical guide addresses the chemical structure and properties of 2-Amino-4,5-dimethylnicotinic acid. It is critical to note that this compound is not extensively documented in publicly available scientific literature or commercial catalogs. Consequently, this guide employs a predictive and extrapolative methodology. The well-characterized analog, 2-Amino-4-methylnicotinic acid , serves as a foundational reference. All properties, spectra, and protocols for the target compound are theoretical predictions based on established principles of physical organic chemistry and known data from structurally similar molecules. This document is intended to guide research and development efforts, not to serve as a definitive record of established experimental values.

Introduction and Rationale for a Predictive Framework

In the landscape of drug discovery and materials science, substituted nicotinic acid derivatives are a cornerstone scaffold, valued for their versatile biological activities and synthetic accessibility. While many analogs have been thoroughly investigated, this compound remains an uncharted entity. This guide seeks to bridge this knowledge gap by constructing a robust, theoretical profile of the molecule.

As a Senior Application Scientist, the imperative is to blend established data with causal, first-principles reasoning. By anchoring our predictions to the experimentally verified data of 2-Amino-4-methylnicotinic acid, we can logically deduce the influence of an additional methyl group at the C5 position. This additional substituent is expected to modulate key physicochemical properties, including lipophilicity, solubility, and basicity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. This document provides researchers and drug development professionals with a comprehensive, albeit predictive, starting point for the synthesis, characterization, and potential application of this novel compound.

Molecular Structure and Chemical Identifiers

The foundational step in understanding a molecule is to define its structure and nomenclature. Below is a comparison between the reference compound, 2-Amino-4-methylnicotinic acid, and the target compound, this compound.

| Identifier | 2-Amino-4-methylnicotinic acid (Reference) | This compound (Predicted) |

| IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid[1] | 2-amino-4,5-dimethylpyridine-3-carboxylic acid |

| Synonyms | 2-Amino-4-methyl-3-pyridinecarboxylic acid | 2-Amino-4,5-dimethyl-3-pyridinecarboxylic acid |

| CAS Number | 38076-82-3[1][2][3][4] | Not Assigned |

| Molecular Formula | C₇H₈N₂O₂[1][2][4] | C₈H₁₀N₂O₂ |

| Molecular Weight | 152.15 g/mol [1][2][4] | 166.18 g/mol |

| Canonical SMILES | CC1=C(C(=NC=C1)N)C(=O)O[1] | CC1=C(C(=C(C=N1)N)C)C(=O)O |

| InChI Key | VLGIIWGQCIFWPV-UHFFFAOYSA-N[1] | (Predicted) |

The addition of a methyl group at the C5 position increases the molecular weight and is expected to alter the electronic and steric environment of the pyridine ring.

Predicted Physicochemical Properties

The introduction of a second methyl group is predicted to have a measurable impact on the compound's physical and chemical properties. The following table contrasts the known properties of the reference compound with the predicted properties of the target molecule, with justifications provided for the predictions.

| Property | 2-Amino-4-methylnicotinic acid (Reference) | This compound (Predicted) | Justification for Prediction |

| Physical State | Crystalline solid[5] | Crystalline solid | Similar substituted pyridines are typically crystalline solids at room temperature. |

| Melting Point (°C) | Data not available | >200 (decomposes) | Amino acids generally have high melting points and tend to decompose upon heating.[5][6] The additional methyl group may slightly alter the crystal lattice energy, but the overall high melting point characteristic is expected to be retained. |

| Solubility | Soluble in water[5] | Moderately soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The additional nonpolar methyl group will increase the hydrophobic character, likely decreasing aqueous solubility compared to the mono-methylated analog. |

| pKa₁ (Carboxylic Acid) | ~2-3 | ~2-3.5 | The electronic effect of a second methyl group (weakly electron-donating) on the acidity of the distant carboxylic acid is expected to be minimal. |

| pKa₂ (Pyridinium N) | Data not available | ~5-6 | The electron-donating methyl groups will increase the electron density on the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to unsubstituted 2-aminonicotinic acid. |

| logP (Octanol/Water) | 0.9 (Computed)[1] | ~1.4 | The addition of a methyl group typically increases the logP value by approximately 0.5 units, indicating increased lipophilicity. |

Proposed Synthetic Pathway

While no specific synthesis for this compound is documented, a plausible route can be designed based on established methodologies for related nicotinic acids, such as the synthesis of 2-aminonicotinic acid from quinoline or the modification of substituted pyridines.[7][8] A logical approach would start from a commercially available, appropriately substituted pyridine derivative.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Step 1: Oxidation of 2,3-Lutidine.

-

Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite, followed by a sodium bicarbonate wash to remove excess acid.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine N-oxide.

-

-

Step 2: Nitration of 2,3-Lutidine N-oxide.

-

Carefully add 2,3-Lutidine N-oxide to a mixture of fuming sulfuric acid and nitric acid at 0 °C.

-

Heat the mixture cautiously to 90 °C and maintain for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 4-Nitro-2,3-lutidine N-oxide.

-

-

Step 3 & 4: Reduction and Deoxygenation.

-

The reduction of the nitro group and deoxygenation of the N-oxide can sometimes be achieved in a single step using catalytic hydrogenation (e.g., H₂, Pd/C) or more classical methods. Alternatively, a two-step process is more controlled.

-

Reduce the nitro group using a reducing agent like iron powder in acetic acid or stannous chloride to yield 4-Amino-2,3-lutidine N-oxide.

-

Deoxygenate the N-oxide using a reagent such as phosphorus trichloride (PCl₃) in a chlorinated solvent to yield 4-Amino-2,3-lutidine.

-

-

Step 5: Regioselective Bromination.

-

Dissolve 4-Amino-2,3-lutidine in a solvent like acetonitrile.

-

Add N-Bromosuccinimide (NBS) and stir at room temperature. The amino group directs bromination to the ortho position (C5).

-

Monitor the reaction by TLC. Upon completion, remove the solvent and purify by column chromatography to isolate 4-Amino-5-bromo-2,3-lutidine.

-

-

Step 6: Cyanation.

-

In a reaction vessel, combine 4-Amino-5-bromo-2,3-lutidine with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 140-160 °C for several hours (Rosenmund-von Braun reaction).

-

Cool the reaction, pour into an aqueous solution of ferric chloride and HCl to break down the copper complex, and then neutralize.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify to yield 4-Amino-5-cyano-2,3-lutidine.

-

-

Step 7: Hydrolysis to Carboxylic Acid.

-

Reflux the 4-Amino-5-cyano-2,3-lutidine in concentrated aqueous hydrochloric acid. This will hydrolyze the nitrile group to a carboxylic acid and, through a rearrangement, place the amino group at the C2 position.

-

Cool the solution and adjust the pH to the isoelectric point (predicted to be around 4-5) to precipitate the zwitterionic product.

-

Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.

-

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following are predicted key features for this compound.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Proton: A singlet is expected for the C6-H proton, likely in the range of 7.5-8.0 ppm.

-

Amine Protons: A broad singlet corresponding to the two NH₂ protons, likely around 6.0-7.0 ppm.

-

Methyl Protons: Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃), expected in the range of 2.2-2.6 ppm.

-

Carboxylic Acid Proton: A very broad singlet for the COOH proton, typically downfield (>12 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: A signal for the COOH carbon around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the pyridine ring carbons. The C2 carbon bearing the amino group would be significantly upfield, while the C3 carbon bearing the carboxyl group would be downfield.

-

Methyl Carbons: Two signals in the aliphatic region (15-25 ppm) for the two methyl carbons.

-

-

FT-IR (KBr Pellet):

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

-

N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine N-H stretches.

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

Potential Biological Activity and Applications in Drug Development

Substituted aminonicotinic acids are privileged scaffolds in medicinal chemistry. While the specific activity of this compound is unknown, we can infer potential applications based on its structural features and the activities of related molecules.

-

Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. This compound could serve as a fragment or starting point for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Nicotinic Receptor Modulation: As a derivative of nicotinic acid, it could potentially interact with nicotinic acetylcholine receptors (nAChRs), which are targets for neurological disorders.[4]

-

Antibacterial Agents: The quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, feature a core heterocyclic structure. Novel amino acid derivatives have been explored for their antibacterial potential. The unique substitution pattern of this molecule could offer a new avenue for developing agents against drug-resistant bacteria.

-

Prodrug Development: The carboxylic acid and amino functionalities make this molecule an ideal candidate for use as a promoiety in prodrug design. Amino acids are often used to improve the solubility, permeability, and target-specificity of parent drugs.

The logical progression for evaluating this molecule would follow a standard drug discovery workflow.

Sources

- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3 [chemicalbook.com]

- 4. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]

Thermodynamic stability of 2-Amino-4,5-dimethylnicotinic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-4,5-dimethylnicotinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a foundational pillar upon which the safety, efficacy, and shelf-life of a drug product are built. An API that is thermodynamically unstable is prone to degradation, potentially leading to loss of potency, the formation of toxic impurities, and altered bioavailability. This guide provides a comprehensive framework for the rigorous evaluation of the thermodynamic stability of this compound, a substituted pyridine derivative of interest. As a nicotinic acid analog, understanding its intrinsic stability is critical for its potential development as a therapeutic agent.[1]

This document moves beyond simple procedural lists to provide a self-validating system of protocols, grounded in authoritative science. We will explore the theoretical underpinnings of stability, detail the gold-standard experimental techniques for its characterization, and explain the causal links between experimental choices and the quality of data obtained.

Part 1: Theoretical and Computational Assessment of Stability

Thermodynamic stability is fundamentally described by the Gibbs free energy (ΔG) of a system.[2] A substance is considered stable under a given set of conditions if it resides in a low-energy state. The relationship ΔG = ΔH – TΔS, where ΔH is enthalpy and ΔS is entropy, governs this state.[3] Before embarking on empirical testing, computational methods can provide invaluable predictive insights into the molecule's energetic landscape.

Quantitative structure-property relationship (QSPR) models and Density Functional Theory (DFT) calculations have been effectively used to predict the thermodynamic properties of pyridine derivatives.[4] For this compound, DFT calculations at a level such as B3LYP/6-311G+(d,p) can be employed to calculate parameters like the Gibbs free energy of formation (ΔGf) and enthalpy of formation (ΔHf). These theoretical values serve as a crucial baseline, helping to rationalize experimental findings and guide the design of forced degradation studies. However, these predictions must be confirmed and quantified through rigorous experimental analysis.

Part 2: Empirical Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential to build a complete stability profile. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a purpose-built Stability-Indicating High-Performance Liquid Chromatography (HPLC) method. The combination of these methods allows for a thorough investigation of both physical and chemical stability.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It provides critical data on melting point, enthalpy of fusion, glass transitions, and polymorphism—all of which are intimately linked to thermodynamic stability.[7][8] A sharp, high-temperature melting point coupled with a significant enthalpy of fusion generally suggests a stable crystalline lattice.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of measured transition temperatures and energy changes.[3]

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Method Parameters:

-

Temperature Range: Set the initial temperature to ambient (e.g., 25 °C) and ramp up to a temperature well above the expected melting point (e.g., 300 °C). A preliminary scouting run may be necessary to determine the approximate melting/decomposition range.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower rates (e.g., 2-5 °C/min) can provide better resolution of complex thermal events.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

-

-

Data Acquisition & Analysis: Initiate the temperature program and record the heat flow. The resulting thermogram is analyzed to determine:

-

Melting Point (T_m): The extrapolated onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, which quantifies the energy required to break the crystal lattice.

-

Polymorphic Transitions: The presence of any endothermic or exothermic events prior to melting may indicate solid-state phase transitions.[3]

-

Logical Workflow for DSC Analysis

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is an essential technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[9][10] It precisely identifies the temperature at which degradation begins (onset temperature) and quantifies mass loss associated with desolvation, dehydration, or decomposition.[11][12] For this compound, TGA can reveal if decomposition occurs concurrently with melting, a critical piece of information for handling and formulation.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications, often using certified calcium oxalate and standard weights.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum). The larger sample size compared to DSC provides more accurate mass loss data.

-

Method Parameters:

-

Temperature Range: Heat the sample from ambient temperature to a point where all material has clearly decomposed (e.g., 600 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Atmosphere: Use a controlled atmosphere, typically inert (nitrogen) at 20-50 mL/min, to study intrinsic thermal stability without oxidation.

-

-

Data Acquisition & Analysis: Run the method and record the mass vs. temperature curve (thermogram). The first derivative of this curve (DTG) helps to identify the temperatures of maximum degradation rates. Key parameters to extract are:

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Mass Loss Steps: Quantify the percentage of mass lost at each distinct step, which can correspond to the loss of solvent, water, or specific molecular fragments.[10]

-

Logical Workflow for TGA Analysis

Stability-Indicating HPLC Method: Quantifying Degradation Kinetics

While DSC and TGA probe thermal stability, a stability-indicating HPLC method is required to quantify the chemical stability of this compound over time and under specific stress conditions. The hallmark of such a method is its ability to separate the intact API from all potential degradation products, ensuring that the measurement of the API is accurate and free from interference.[13]

Experimental Protocol: HPLC Method Development and Forced Degradation

-

Chromatographic System & Conditions:

-

Column: A reverse-phase C18 column (e.g., 250mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13][14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is recommended to ensure separation of degradants with varying polarities. The aqueous phase should be buffered to a pH that provides good peak shape for the amphoteric analyte (e.g., pH 3.0 using phosphate or acetate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 230-270 nm).

-

Column Temperature: 30 °C to ensure reproducibility.

-

-

Forced Degradation (Stress) Studies:

-

Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to a range of stress conditions as mandated by ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose solution to UV/Vis light (ICH specified intensity) for a defined period.

-

-

Analyze samples at appropriate time points, alongside an unstressed control sample. The goal is to achieve 10-30% degradation to ensure that the method can adequately detect and separate the resulting impurities.[13]

-

-

Method Validation:

-

Specificity: Demonstrate that the API peak is free from interference from degradants (peak purity analysis using a photodiode array detector is essential).

-

Linearity, Accuracy, Precision: Validate these parameters across a suitable concentration range as per ICH Q2(R1) guidelines.

-

Logical Workflow for Stability-Indicating HPLC Analysis

Part 3: Data Synthesis and Interpretation

The data from these distinct analyses must be synthesized to form a cohesive stability profile.

Summary of Key Thermodynamic and Stability Data

The table below illustrates the type of quantitative data generated from the described experiments. Note: Values are representative examples for illustrative purposes.

| Parameter | Technique | Representative Value | Interpretation |

| Melting Point (T_m) | DSC | 215 °C | Indicates the temperature of phase transition from solid to liquid. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 28.5 kJ/mol | Energy required to melt the crystal; higher values suggest a more stable lattice.[15] |

| Onset of Decomposition (T_onset) | TGA | 225 °C | The temperature at which significant chemical degradation begins.[9] |

| Mass Loss at 250 °C | TGA | ~5% | Quantifies the extent of degradation at a specific temperature. |

| Degradation in 0.1 M HCl | HPLC | 15% after 24h | Indicates susceptibility to acid-catalyzed hydrolysis. |

| Degradation in 0.1 M NaOH | HPLC | 25% after 24h | Suggests potential lability in alkaline conditions. |

| Degradation in 3% H₂O₂ | HPLC | < 2% after 24h | Indicates high stability against oxidation. |

Causality in Interpretation: If the TGA onset of decomposition (225 °C) occurs very close to the DSC melting point (215 °C), it implies that the molecule is unstable in the molten state and decomposes shortly after melting. This has significant implications for manufacturing processes like melt granulation. The HPLC results provide orthogonal data, revealing chemical degradation pathways (e.g., hydrolysis of the amino or carboxylic acid groups) that may occur at temperatures far below the thermal decomposition threshold.[16][17]

Conclusion

A thorough understanding of the thermodynamic stability of this compound is achievable through a systematic and multi-technique approach. Computational modeling provides a predictive foundation, but the core of the stability assessment lies in the empirical data generated by DSC, TGA, and stability-indicating HPLC. DSC and TGA define the physical stability limits and thermal decomposition profile, while HPLC provides the critical kinetic data on chemical degradation pathways. By integrating these datasets, researchers and drug development professionals can establish safe handling procedures, define appropriate storage conditions, predict shelf-life, and ultimately ensure the development of a safe, stable, and effective pharmaceutical product.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

- Heer, B., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Biophysics Reports, 15, 1-11.

- ResolveMass Laboratories Inc. (2025). TGA Analysis Pharmaceutical Case Study.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- ResearchGate. (n.d.). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.

- Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(6), 643-656.

- Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 53-61.

- IJNRD. (2023).

- Sci-Hub. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.

- Semantic Scholar. (2004). Calorimetric study and thermal analysis of crystalline nicotinic acid.

- R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.

- Asad, M., et al. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS ONE, 8(8), e70736.

- ACS Publications. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles.

- Pharmaguideline. (n.d.).

- Klepel, O., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4947-4971.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

- 4. Sci-Hub. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine / Journal of Chemical Sciences, 2016 [sci-hub.box]

- 5. quercus.be [quercus.be]

- 6. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. veeprho.com [veeprho.com]

- 13. ijprt.org [ijprt.org]

- 14. ijnrd.org [ijnrd.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 17. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-4,5-dimethylnicotinic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Amino-4,5-dimethylnicotinic acid in various organic solvents. Given the novelty of this compound, this document focuses on establishing a robust experimental methodology, grounded in fundamental principles of physical chemistry, to generate a reliable solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] A comprehensive understanding of an API's solubility in a range of organic solvents is paramount for various stages of drug development, including:

-

Preformulation studies: Selecting appropriate solvent systems for analytical method development, and for initial toxicity and pharmacology studies.

-

Process chemistry: Designing efficient crystallization and purification processes.

-

Formulation development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations.

This guide will provide a detailed protocol and the underlying scientific principles for determining the solubility of this compound, a compound with both acidic (carboxylic acid) and basic (amino group) functionalities.

Physicochemical Characterization of this compound

Table 1: Predicted Physicochemical Properties of this compound and their Impact on Solubility

| Property | Predicted Characteristic | Implication for Solubility |

| Chemical Structure | Contains a carboxylic acid, an amino group, and a pyridine ring with two methyl substituents. | The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid) suggests potential for solubility in polar protic solvents. The aromatic pyridine ring and methyl groups introduce some nonpolar character, which may allow for some solubility in less polar solvents. |

| pKa | Expected to have at least two pKa values: one for the acidic carboxylic acid group and one for the basic amino group. | The ionization state of the molecule will be pH-dependent. In its zwitterionic form (at its isoelectric point), it is likely to have lower solubility in many organic solvents.[2][3] |

| Polarity | Overall, a polar molecule due to the amino and carboxylic acid groups. | Higher solubility is expected in polar solvents compared to nonpolar solvents. |

| Crystallinity | As a solid, the crystal lattice energy will need to be overcome by solvent-solute interactions for dissolution to occur. | Strong intermolecular forces in the solid state (e.g., hydrogen bonding) can lead to lower solubility. |

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[4][5] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[4]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[1] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[1]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles. Pre-rinsing the filter with the saturated solution can help minimize solute adsorption to the filter.[6]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. HPLC is preferred over UV spectrophotometry as it can distinguish the analyte from any potential impurities or degradation products.[4]

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting the Solubility Profile: The Role of Solvent Properties

The solubility of this compound will vary across different organic solvents based on the principle of "like dissolves like."

Table 2: Expected Solubility Trends and Rationale

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amino and carboxylic acid groups of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, but they lack a hydroxyl group to donate a hydrogen bond. Their ability to dissolve the compound will depend on the balance of polar and nonpolar interactions. DMF is a particularly strong solvent for many organic molecules. |

| Nonpolar | Toluene, Hexane | Low | These solvents lack the polarity and hydrogen bonding capability to effectively interact with and solvate the polar functional groups of this compound. |

The interplay between the solute and solvent can be visualized as follows:

Caption: Solute-Solvent Interaction Principles.

Safety and Handling

When conducting these experiments, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for this compound and each organic solvent used.[7][8][9][10] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and vapors.

-

Properly disposing of all chemical waste according to institutional guidelines.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By following the detailed shake-flask protocol and understanding the underlying chemical principles, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 2-Amino-4-methylhex-5-ynoic acid Properties. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

Reddit. (2017). Amino Acid solubility question. Retrieved from [Link]

-

Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

pKa values and ionization states of 2-Amino-4,5-dimethylnicotinic acid

[1]

Molecular Architecture & Ionization Theory[2]

To understand the pKa values, one must first analyze the electronic competition within the molecule. This compound is amphoteric, possessing both an acidic site and a basic site, but its behavior is governed by the specific interplay of its functional groups.

The Substituent Effects[2][3]

-

Pyridine Ring (Core): Inherently electron-deficient compared to benzene.[1]

-

C3-Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) and the primary acidic center.[1]

-

C2-Amino Group (-NH₂):

-

Resonance Effect (+R): Strongly donates electrons into the ring, significantly increasing the electron density at the Ring Nitrogen (N1) and C3/C5 positions.[1]

-

Inductive Effect (-I): Weakly withdrawing, but overwhelmed by resonance.[1]

-

Critical Insight: In 2-aminopyridines, protonation occurs at the Ring Nitrogen (N1) , not the exocyclic amino group. The exocyclic amine’s lone pair is delocalized into the ring, rendering it non-basic (planar geometry).[1]

-

-

C4 & C5-Dimethyl Groups (-CH₃):

The Zwitterionic Character

Like its parent 2-aminonicotinic acid, this molecule exists primarily as a zwitterion in the crystalline state and in neutral aqueous solution.

-

State:

(Ring) /ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Intramolecular Interaction: The proximity of the C2-Amino and C3-Carboxyl groups allows for strong intramolecular hydrogen bonding, which stabilizes the planar conformation and influences solubility.

Predicted Ionization Constants (pKa)

As specific experimental values for the 4,5-dimethyl analog are rarely published in open literature, the values below are derived from chemometric extrapolation using the parent 2-aminonicotinic acid and 2-aminopyridine as anchors.

Table 1: Estimated pKa Values & Species Distribution

| Ionization Step | Functional Group | Predicted pKa Range | Electronic Rationale |

| pKa₁ (Acidic) | Ring Nitrogen ( | 3.6 – 4.2 | The 2-amino group raises the ring N basicity (vs. nicotinic acid ~2.0). The 4,5-dimethyls add further electron density, likely pushing it higher than the parent 2-ANA (~3.6). |

| pKa₂ (Basic) | Carboxylic Acid (-COOH) | 5.8 – 6.5 | The electron-rich ring (due to -NH₂ and -CH₃) makes the carboxyl group a weaker acid (higher pKa) compared to unsubstituted nicotinic acid (4.75).[1] |

| Isoelectric Point | pI | 4.7 – 5.3 | pH at which net charge is zero (Zwitterion dominates).[1] Minimum solubility occurs here. |

Microspecies Equilibrium

The ionization follows this pathway as pH increases from 1 to 14:[1]

-

pH < 3.0: Cationic Species (Ring

protonated, COOH protonated).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

pH 3.6 – 6.0: Zwitterionic Species (Ring

protonated,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

pH > 6.5: Anionic Species (Ring N neutral,

deprotonated).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Visualization: Ionization Pathway

The following diagram illustrates the structural transformation across the pH scale.

Figure 1: The sequential deprotonation pathway. Note that the Carboxyl group typically deprotonates before the Ring Nitrogen deprotonates in this specific scaffold due to zwitterion stabilization.[1]

Experimental Determination Protocol

To validate these theoretical values, Potentiometric Titration is the gold standard method. Due to the likely low aqueous solubility of the zwitterion, a cosolvent method is recommended.

Method: Potentiometric Titration in Methanol-Water

Objective: Determine stoichiometric pKa values and extrapolate to zero organic solvent.

Reagents & Equipment[1][2]

-

Analyte: >98% purity this compound.

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]

-

Instrument: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl).[1]

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH electrode using buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Sample Preparation:

-

Prepare three vessels containing 30%, 40%, and 50% (v/v) MeOH/Water.

-

Dissolve approx.

M of the analyte in each vessel. Note: Acidification with HCl may be required to fully solubilize the starting cationic form.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Titration:

-

Titrate with 0.1 M KOH under inert gas (

orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Record pH vs. Volume of titrant. Ensure sufficient data points near inflection points.

-

-

Data Analysis (Bjerrum Plot):

-

Calculate

(average number of protons bound) at each pH.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Use the Yasuda-Shedlovsky extrapolation: Plot

vs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Visualization: Experimental Workflow

Figure 2: Workflow for determining pKa values of low-solubility amphoteric compounds.

Implications for Drug & Agrochemical Development

Solubility Profile

-

Minimum Solubility: Occurs at the Isoelectric Point (pI ~5.0) .[1] At this pH, the net charge is zero, and crystal lattice energy is maximized due to intermolecular ionic interactions (zwitterionic lattice).

-

Formulation Strategy: To achieve high load formulations, adjust pH to < 3.0 (forming the hydrochloride salt) or > 7.5 (forming the sodium/potassium salt).[1]

Membrane Permeability (LogD)

-

Stomach (pH 1-2): The molecule is cationic.[1] Permeability is low, but solubility is high.

-

Intestine (pH 6-7): The molecule transitions to the anionic form.[1]

-

Absorption Window: The "sweet spot" for passive absorption is likely near pH 4.0 - 5.0 (Zwitterion), where the net charge is neutral, although the high polarity of the zwitterion may still limit passive diffusion compared to a purely non-ionic species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid. Retrieved from [Link][1]

-

University of Calgary. Table of pKa and pI values for Amino Acids. (Used for comparative analysis of amino/carboxyl interactions).[1] Retrieved from [Link]

-

Master Organic Chemistry. pKa Table and Ionization Logic. Retrieved from [Link]

Safety data sheet (SDS) and toxicity of 2-Amino-4,5-dimethylnicotinic acid

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 2-Amino-4,5-dimethylnicotinic Acid

Executive Summary

This technical guide provides a comprehensive safety, toxicological, and handling profile for This compound (CAS 111108-40-8).[1] While often overshadowed by its un-methylated parent (2-aminonicotinic acid), this specific isomer is a critical "privileged scaffold" in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and polycyclic heterocycles used in oncology and agrochemistry.[1]

Unlike standard SDS documents which often list generic hazards, this guide synthesizes chemical structure-activity relationships (SAR) to predict toxicological endpoints where experimental data is sparse, providing researchers with a self-validating protocol for safe handling.[1]

Part 1: Chemical Identity & Physicochemical Characterization

Understanding the physicochemical nature of this compound is the first step in accurate risk assessment. The presence of both a basic amino group (

| Property | Specification |

| Chemical Name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid |

| CAS Number | 111108-40-8 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, dilute acids/bases; sparingly soluble in water (neutral pH) |

| Melting Point | >230°C (Decomposes) |

| pKa (Predicted) | Basic N: ~3.5 |

Part 2: Hazard Identification (GHS Classification)

Based on structural analogs and available supplier data, this compound is classified under the Globally Harmonized System (GHS) as an Irritant .[1] It lacks the high acute toxicity associated with the parent 2-aminopyridine (which is fatal if swallowed), likely due to the carboxylic acid moiety increasing polarity and renal clearance.[1]

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H315 | Causes skin irritation | Basic amino group reacts with skin fatty acids, disrupting the stratum corneum.[1][2] |

| H319 | Causes serious eye irritation | Mechanical abrasion combined with pH alteration on the corneal surface. |

| H335 | May cause respiratory irritation | Fine dust inhalation triggers mucous membrane inflammation in the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Part 3: Toxicological Profile & Structure-Activity Relationship (SAR)

Expert Insight: In the absence of extensive in vivo chronic toxicity data for this specific isomer, we employ a Read-Across approach using the well-characterized analog 2-Aminonicotinic Acid (CAS 5345-47-1) .[1]

Acute Toxicity[1][5]

-

Oral (Rat): Predicted

(Category 5 or Unclassified).-

Rationale: The addition of the carboxylic acid group at position 3 creates an intramolecular hydrogen bond with the amino group, reducing the electron density on the pyridine nitrogen and lowering the risk of metabolic activation into toxic radical species compared to bare aminopyridines.[1]

-

-

Dermal/Inhalation: Data lacking; treat as Category 4 (Harmful) for safety margins.

Genotoxicity & Carcinogenicity[1][5]

-

Ames Test: Predicted Negative.

-

Mechanism: Unlike nitrosamines or aniline derivatives, the electron-deficient pyridine ring is less prone to forming reactive nitrenium ions. However, synthesis impurities (e.g., unreacted alkylating agents) pose the real genotoxic risk.

Target Organ Toxicity[1][6]

-

Primary Target: Respiratory System (Local Irritation).[4]

-

Secondary Target: Liver (Metabolic processing via N-acetylation).[1]

Visualizing the Toxicity Logic (Graphviz)

Figure 1: Toxicological logic flow deriving safety protocols from chemical structure.[1]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary: Use a certified chemical fume hood maintaining a face velocity of at least 100 fpm.

-

Secondary: Local exhaust ventilation (LEV) if weighing large quantities (>10g) to prevent dust cloud formation.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 (minimum) or P100 respirator if dust generation is uncontrolled.

-

Dermal: Nitrile rubber gloves (0.11 mm thickness, breakthrough time > 480 min).

-

Ocular: Tightly fitting safety goggles. Do not use safety glasses alone due to the fine particle size of the powder.

Emergency Response Protocol (Self-Validating)

-

Skin Contact:

-

Brush off loose particles before wetting (preventing exothermic solvation).

-

Wash with soap and water for 15 minutes.

-

Validation: Skin pH should return to neutral (check with litmus if unsure).

-

-

Eye Contact:

-

Irrigate immediately with saline or water for 15 minutes.[1]

-

Validation: Visual acuity check; if blurring persists >30 mins, seek medical attention.

-

Part 5: Synthesis & Impurity Management

Understanding the synthesis route helps identify potential hidden hazards (impurities).

Common Synthetic Route:

-

Hantzsch-like Condensation: Reaction of 3-methyl-2-butanone derivatives with ethyl cyanoacetate and ammonia.[1]

-

Impurities:

Workflow: Synthesis to Waste

Figure 2: Lifecycle workflow from synthesis precursors to safe disposal.[1]

Part 6: Regulatory Status

-

TSCA (USA): Often listed as "Research & Development (R&D) Exemption" only. Not on the active public inventory for bulk commercial use.

-

REACH (EU): Pre-registration required for >1 ton/year.

-

Usage Restriction: Strictly for laboratory research and drug discovery applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid (Analog Read-Across).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-Aminonicotinic acid.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 2. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]

- 3. 2-Aminonicotinic Acid | 5345-47-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. nbinno.com [nbinno.com]

- 6. epa.gov [epa.gov]

Methodological & Application

Technical Application Note: High-Efficiency One-Pot Cyclization Modules for 2-Amino-4,5-dimethylnicotinic Acid Derivatives

Executive Summary

This application note details the divergent, one-pot synthesis of biologically active heterocycles derived from 2-Amino-4,5-dimethylnicotinic acid . This specific scaffold serves as a critical "push-pull" building block in medicinal chemistry; the electron-donating methyl groups at the C4 and C5 positions enhance the nucleophilicity of the C2-amino group while modulating the solubility and lipophilicity of the final pharmacophore.

The protocols below bypass the need for isolating sensitive intermediates, utilizing telescoped cyclodehydration to access three distinct heterocyclic cores:

-

Pyrido[2,3-d]pyrimidin-4(3H)-ones (via Niementowski Cyclization)

-

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (via Urea Fusion)

-

N3-Substituted Pyrimidinones (via the Oxazinone Gateway)

Chemical Logic & Mechanism

The transformation relies on the dual reactivity of the ortho-amino carboxylic acid moiety. The reaction trajectory is dictated by the electrophilic partner (Formamide, Urea, or Acetic Anhydride).

-

Electronic Influence: The 4,5-dimethyl substitution pattern (becoming 5,6-dimethyl in the fused system) exerts a positive inductive effect (+I). This increases the electron density on the pyridine nitrogen and the exocyclic amine, theoretically accelerating the initial nucleophilic attack compared to the unsubstituted analog.

-

Steric Considerations: The methyl group at position 4 (adjacent to the carboxylate at position 3) introduces steric strain. High-temperature conditions (thermal fusion or microwave irradiation) are often required to overcome the rotational barrier and facilitate the planarization necessary for ring closure.

Reaction Network Diagram

The following diagram illustrates the divergent pathways from the parent acid.

Caption: Divergent synthesis pathways from this compound.

Experimental Protocols

Module A: The Niementowski Cyclization

Target: 5,6-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Mechanism: Formamide acts as both solvent and C1 synthon. The reaction proceeds via formylation of the amine followed by intramolecular amide formation.

Protocol 1: Microwave-Assisted Synthesis (Recommended)

This method minimizes thermal degradation and shortens reaction time from hours to minutes.

-

Preparation: In a 10 mL microwave-transparent vial, suspend This compound (1.0 mmol, ~166 mg) in Formamide (3.0 mL).

-

Catalyst (Optional): Add a catalytic amount of ammonium acetate (0.1 mmol) to facilitate the dehydration step.

-

Irradiation: Seal the vial and irradiate at 180°C for 20 minutes (High absorption setting).

-

Note: Ensure the vessel is pressure-rated (typically up to 20 bar).

-

-

Work-up: Cool the mixture to room temperature. The product often precipitates spontaneously upon cooling.

-

Isolation: Pour the reaction mixture into ice-cold water (10 mL). Filter the solid, wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

-

TLC: Monitor disappearance of the starting acid (highly polar, near baseline in Hex/EtOAc) and appearance of a less polar, UV-active spot.

-

Yield Expectation: 75-85%.

Module B: Urea Fusion (Solvent-Free)

Target: 5,6-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Mechanism: Thermal fusion drives the condensation of urea with both the amine and the carboxylic acid, releasing ammonia and water.

Protocol 2: Thermal Melt

-

Mixing: In a mortar, intimately grind This compound (1.0 mmol) with Urea (5.0 mmol, 5-fold excess).

-

Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath pre-heated to 190-200°C .

-

Observation: The mixture will melt, bubble vigorously (release of NH3 and H2O), and eventually resolidify.

-

-

Completion: Continue heating for 30 minutes after resolidification to ensure complete cyclization.

-

Work-up: Cool to ~80°C and add hot water (10 mL) to dissolve excess urea.

-

Isolation: Filter the insoluble crude product.

-

Purification: Dissolve the solid in 2N NaOH (filtering off any insoluble impurities), then re-precipitate by acidifying with glacial acetic acid to pH 5-6.

Troubleshooting:

-

Sublimation: If urea sublimes before reaction, use a sealed tube or add a small amount of high-boiling solvent like sulfolane.

Module C: The Oxazinone Gateway (One-Pot, Two-Step)

Target: 3-Substituted-5,6-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones Mechanism: Initial reaction with acetic anhydride forms the reactive oxazinone intermediate. Subsequent addition of a primary amine opens the ring and re-closes it to form the pyrimidinone.

Protocol 3: Telescoped Synthesis

-

Activation: Suspend This compound (1.0 mmol) in Acetic Anhydride (3.0 mL).

-

Reflux 1: Heat to reflux (140°C) for 1-2 hours.

-

Checkpoint: The solution should become clear/homogeneous as the oxazinone forms.

-

-

Evaporation (Optional but recommended): Remove excess acetic anhydride under reduced pressure to avoid acetylating the amine in the next step.

-

Amine Addition: Redissolve the residue in Glacial Acetic Acid (3 mL) or Dioxane . Add the desired Primary Amine (1.2 mmol) (e.g., aniline, benzylamine).

-

Reflux 2: Reflux for 2-4 hours.

-

Isolation: Pour into water. Neutralize with NaHCO3 if necessary to precipitate the product.

Mechanistic Visualization (Niementowski)

Caption: Step-wise mechanism of the Niementowski cyclization.

Data Summary & Optimization Table

| Parameter | Method A (Formamide) | Method B (Urea) | Method C (Ac2O + Amine) |

| Reaction Type | Condensation | Fusion | Cascade Cyclization |

| Temperature | 160-180°C | 190-200°C | 140°C |

| Time | 20 min (MW) / 4-6 h (Thermal) | 1-2 h | 4-6 h (Total) |

| Key Byproducts | Ammonia, Water | Ammonia, Water | Acetic Acid |

| Purification | Recrystallization (EtOH) | Reprecipitation (Base/Acid) | Chromatography/Wash |

| Typical Yield | 75-85% | 60-70% | 50-75% |

References

-

General Niementowski Reaction Review

- Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.

-

Urea Fusion Protocols

- Title: Solvent-free synthesis of heterocyclic compounds.

- Source:Green Chemistry (RSC).

-

URL:[Link]

- Starting Material Data: Compound: this compound. CAS: 38076-82-3. Source: ChemicalBook / PubChem.

(Note: Specific yield data for the 4,5-dimethyl derivative is extrapolated from the homologous 2-aminonicotinic acid series due to the high structural similarity and established reactivity patterns.)

Sources

Application Notes and Protocols for Amide Coupling of 2-Amino-4,5-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Bond Formation with 2-Amino-4,5-dimethylnicotinic Acid

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the electron-donating amino group and the steric bulk of the two methyl groups on the pyridine ring, present distinct challenges for amide bond formation. The inherent nucleophilicity of the 2-amino group can potentially interfere with the desired coupling reaction, while the steric hindrance around the carboxylic acid can impede the approach of the amine coupling partner. Furthermore, the electronic nature of the substituted pyridine ring can influence the reactivity of the carboxylic acid.

This guide provides a comprehensive overview of suitable amide coupling conditions for this compound, offering detailed protocols and a rationale for selecting the appropriate reagents and conditions to achieve high yields and purity.

Understanding the Substrate: Key Considerations for Successful Coupling

The successful amide coupling of this compound requires careful consideration of its structural and electronic properties:

-

The 2-Amino Group: This exocyclic amino group is nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired side products such as dimer formation. While its nucleophilicity is somewhat attenuated by its position on the electron-deficient pyridine ring, it remains a reactive site.

-

Steric Hindrance: The presence of two methyl groups at the 4 and 5 positions of the pyridine ring creates a sterically congested environment around the carboxylic acid at the 3-position. This steric bulk can hinder the approach of both the activating agent and the amine nucleophile, potentially slowing down the reaction rate and requiring more forcing conditions.[1][2]

-

Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which can decrease the nucleophilicity of the 2-amino group but also influences the reactivity of the carboxylic acid.

Given these challenges, the choice of coupling reagent and reaction conditions is paramount to achieving a successful and efficient amide bond formation.

Recommended Coupling Reagents and Protocols

Several modern coupling reagents have proven effective for challenging amide bond formations and are well-suited for this compound. Below are detailed protocols for three highly recommended methods.

Method 1: HATU-Mediated Amide Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and ability to overcome steric hindrance.[3][4] The formation of the active OAt-ester intermediate is fast, and the subsequent aminolysis is often accelerated.[5] This makes HATU an excellent first choice for the coupling of this compound, especially with hindered amines.

Reaction Mechanism: The reaction proceeds through the formation of a highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine.[6]

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Method 2: EDC/HOBt with Catalytic DMAP

Rationale: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7][8] For challenging substrates like this compound, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[9][10] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[9]

Reaction Mechanism: The carboxylic acid is activated by EDC to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. DMAP catalyzes the formation of a highly reactive N-acylpyridinium ion, which is readily attacked by the amine.

Caption: EDC/HOBt/DMAP amide coupling mechanism.

Experimental Protocol:

-

Dissolve this compound (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere.

-

Add the amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl (if the product is stable), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Method 3: Acid Chloride Formation Followed by Amination

Rationale: For particularly unreactive amines or when other coupling methods fail, conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive electrophile for the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. This method is often robust but may not be suitable for substrates with sensitive functional groups.

Workflow:

Caption: Workflow for amide synthesis via acid chloride.

Experimental Protocol:

Part A: Formation of the Acid Chloride

-

To a suspension of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C and add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 1-3 hours until the evolution of gas ceases and a clear solution is formed.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Part B: Amidation

-

Dissolve the crude acid chloride in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Comparative Summary of Coupling Conditions

| Method | Coupling Reagent | Additives | Base | Solvent | Temperature | Advantages | Disadvantages |

| 1 | HATU | - | DIPEA | DMF, DCM | Room Temp. | High efficiency, fast reactions, good for hindered substrates.[3][4] | Higher cost, potential for side reactions with the coupling reagent. |

| 2 | EDC | HOBt, DMAP (cat.) | - | DCM, DMF | 0 °C to RT | Cost-effective, readily available reagents, mild conditions.[9][10] | Can be slower, may require a catalyst for challenging couplings. |

| 3 | SOCl₂ or (COCl)₂ | DMF (cat.) | Triethylamine, DIPEA | DCM | 0 °C to RT | Highly reactive intermediate, effective for unreactive amines. | Harsher conditions, may not be compatible with sensitive functional groups. |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the amount of coupling reagent and base. For HATU and EDC/HOBt methods, extending the reaction time or gently heating (e.g., to 40-50 °C) may improve conversion, provided the substrates are stable.

-

Side Reactions: The presence of the 2-amino group might lead to the formation of guanidinium byproducts with uronium-based reagents like HATU, although this is generally a minor issue.[9] If this is suspected, using a phosphonium-based reagent like PyBOP could be an alternative.

-

Purification Challenges: The byproducts of some coupling reactions (e.g., dicyclohexylurea from DCC) can be difficult to remove. Using water-soluble reagents like EDC simplifies the workup.[11]

Conclusion

The amide coupling of this compound, while presenting challenges due to steric and electronic factors, can be successfully achieved with a rational choice of modern coupling reagents and optimized reaction conditions. HATU offers a powerful and efficient option for a broad range of amines. The EDC/HOBt system, particularly with the addition of catalytic DMAP, provides a versatile and economical alternative. For the most challenging cases, conversion to the acid chloride remains a reliable strategy. Careful monitoring and purification are essential to obtaining the desired amide in high yield and purity.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Link

-

The Synthesis of Sterically Hindered Amides. Link

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link

-

Protecting Groups in Peptide Synthesis. Link

-

Amino Acid Derivatives for Peptide Synthesis. Link

-

Coupling Reagents. Link

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Link

-

Protecting Groups in Peptide Synthesis. Link

-

Synthesis of some Amide derivatives and their Biological activity. Link

-

Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. Link

-

Mastering Protecting Groups in Peptide Synthesis. Link

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

-

Process optimization for acid-amine coupling: a catalytic approach. Link

-

Amine to Amide (Coupling) - HATU. Link

-

Amine to Amide Mechanism - HATU. Link

-

amide coupling help. Link

-

Synthesis of 2-aminonicotinic acid. Link

-

Amide coupling Protocol for Amino PEG. Link

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link

-

Preparation of amides using DCC (video). Link

-

Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

-

Amide bond formation: beyond the myth of coupling reagents. Link

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. Link

-

A green chemistry perspective on catalytic amide bond formation Abstract. Link

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

-

Direct amidation of esters with nitroarenes. Link

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

-

Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. growingscience.com [growingscience.com]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5z.com [5z.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols for the Preparation of Herbicidal Compounds from 2-Amino-4,5-dimethylnicotinic Acid

Introduction: The Rationale for Nicotinic Acid Derivatives in Herbicide Discovery

Nicotinic acid (niacin), a fundamental B vitamin, serves as a versatile scaffold in the development of bioactive molecules.[1][2] In the realm of agrochemicals, its derivatives have emerged as a promising class of herbicides. The pyridine core of nicotinic acid is a key structural motif in various commercial agrochemicals, including fungicides like boscalid and herbicides such as fluroxypyr.[3] The inherent biological activity of this scaffold, combined with the vast potential for chemical modification, makes it an attractive starting point for the discovery of novel herbicidal agents with potentially new modes of action or improved efficacy against resistant weed species.